molecular formula C25H24N2O8 B3743282 3,5-bis[(3,4-dimethoxybenzoyl)amino]benzoic acid

3,5-bis[(3,4-dimethoxybenzoyl)amino]benzoic acid

Cat. No.: B3743282
M. Wt: 480.5 g/mol
InChI Key: KSVHGAHKJCUYPO-UHFFFAOYSA-N
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Description

3,5-bis[(3,4-dimethoxybenzoyl)amino]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core substituted with two 3,4-dimethoxybenzoyl groups, which are further linked through amide bonds. The presence of multiple methoxy groups and amide linkages contributes to its distinct chemical behavior and potential utility in research and industry.

Properties

IUPAC Name

3,5-bis[(3,4-dimethoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O8/c1-32-19-7-5-14(11-21(19)34-3)23(28)26-17-9-16(25(30)31)10-18(13-17)27-24(29)15-6-8-20(33-2)22(12-15)35-4/h5-13H,1-4H3,(H,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVHGAHKJCUYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis[(3,4-dimethoxybenzoyl)amino]benzoic acid typically involves multi-step organic reactions. One common approach is the acylation of 3,5-diaminobenzoic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-bis[(3,4-dimethoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide bonds can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion to corresponding amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Mechanism of Action

The mechanism by which 3,5-bis[(3,4-dimethoxybenzoyl)amino]benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The compound’s amide bonds and methoxy groups enable it to form hydrogen bonds and π-π stacking interactions, which can influence its binding affinity to proteins and other biomolecules. These interactions can modulate enzymatic activity or disrupt protein-protein interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis[(3,4-dimethoxybenzoyl)amino]benzoic acid is unique due to its combination of methoxy groups and amide linkages, which confer distinct chemical reactivity and potential for forming complex molecular architectures. This uniqueness makes it valuable for applications requiring specific structural and functional properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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